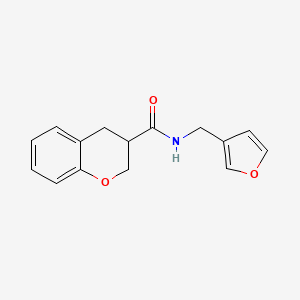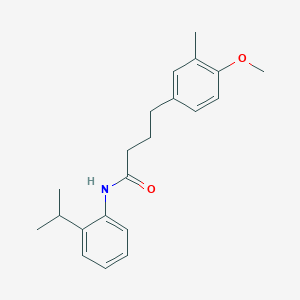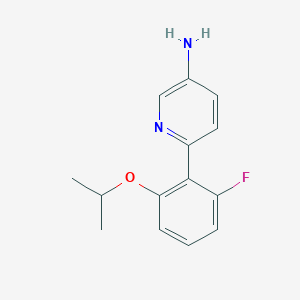
N-(3-furylmethyl)chromane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-furylmethyl)chromane-3-carboxamide involves several complex chemical reactions. For instance, oxidative cyclization using manganese(III) acetate has been used to synthesize related furyl-containing carboxamides (Burgaz et al., 2007). Another approach involves Rh(I)-catalyzed coupling of conjugated enynones with arylboronic acids to synthesize furyl-containing triarylmethanes (Xia et al., 2016).
Molecular Structure Analysis
Understanding the molecular structure of N-(3-furylmethyl)chromane-3-carboxamide is crucial for its applications. Crystal structure analysis of similar compounds, like N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, shows planar molecules with specific rotamer and cis geometries (Gomes et al., 2015).
Chemical Reactions and Properties
N-(3-furylmethyl)chromane-3-carboxamide undergoes various chemical reactions under different conditions. For example, chromone-3-carboxamide, a related compound, exhibits diverse reactivity towards nitrogen and carbon nucleophiles, leading to the formation of various products (Ibrahim, 2013).
Physical Properties Analysis
The physical properties of N-(3-furylmethyl)chromane-3-carboxamide and related compounds are studied to understand their potential applications. For example, the crystalline state photochromism of 3-furylfulgides, which are structurally related to the compound , is influenced by the size and bond flexibility of their non-aromatic alkylidene group (Hettiarachchi et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are essential for the application of N-(3-furylmethyl)chromane-3-carboxamide. Studies on similar compounds, like the synthesis and alkylation of N(3)-aryl-N(5)-phenyl-4-aryl(2-furyl)-2-thioxo-tetrahydropyridine-3,5-dicarboxamide, provide insights into their chemical behavior (Dyachenko et al., 2008).
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(16-8-11-5-6-18-9-11)13-7-12-3-1-2-4-14(12)19-10-13/h1-6,9,13H,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCJBBINXXGCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NCC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropyl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664091.png)
![3-chloro-4-fluoro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5664096.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(4-methylphenoxy)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5664109.png)
![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5664117.png)
![2,5,6-trimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5664136.png)
![4-(2-furoyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5664150.png)
![N,N'-[1,4-piperazinediylbis(methylene)]diacetamide](/img/structure/B5664159.png)


![2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}acetamide](/img/structure/B5664169.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methyl-1H-indole](/img/structure/B5664179.png)
![3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5664180.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5664185.png)